molecular formula C25H27ClN4O4 B2731815 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1235150-85-2

3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2731815
CAS No.: 1235150-85-2
M. Wt: 482.97
InChI Key: LOVMIYURZINSRZ-UHFFFAOYSA-N
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Description

This compound features a 5-methylisoxazole core substituted with a 2-chlorophenyl group at the 3-position and a carboxamide linker connected to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further functionalized with a 2-methoxyphenylcarbamoyl group. The 2-methoxy group may enhance solubility, while the chlorophenyl and isoxazole moieties likely contribute to hydrophobic interactions and metabolic stability .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O4/c1-16-22(23(29-34-16)18-7-3-4-8-19(18)26)24(31)27-15-17-11-13-30(14-12-17)25(32)28-20-9-5-6-10-21(20)33-2/h3-10,17H,11-15H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMIYURZINSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenyl moiety,
  • A methoxyphenyl group linked to a piperidine ,
  • An isoxazole ring with a carboxamide functional group.

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Several studies have highlighted the antitumor properties of isoxazole derivatives. The compound's structural components suggest potential efficacy against various cancer cell lines. For instance, derivatives with similar structural motifs have shown inhibition against BRAF(V600E) and EGFR, which are crucial in cancer proliferation pathways .

Anti-inflammatory Activity

Isoxazole derivatives are known for their anti-inflammatory effects. The presence of the piperidine ring may enhance this activity by modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl and isoxazole moieties could contribute to this activity, making it a candidate for further research in antimicrobial applications .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • The chlorophenyl group enhances binding affinity to target proteins.
  • The methoxyphenyl and piperidine moieties contribute to improved solubility and bioavailability.
  • Variations in the isoxazole structure can significantly affect potency against specific biological targets .

Case Studies and Experimental Findings

  • Antitumor Efficacy in Cell Lines : A study evaluated the compound's efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to controls, suggesting potential as an anticancer agent .
  • Inhibition of Kinase Activity : In vitro assays demonstrated that related compounds inhibited key kinases involved in tumor growth, supporting the hypothesis that this compound may act through similar mechanisms .
  • Synergistic Effects with Other Anticancer Agents : Combination studies with doxorubicin showed enhanced cytotoxic effects when used together, indicating potential for combination therapy strategies in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in breast cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits activity against bacterial strains
Kinase InhibitionInhibits BRAF and EGFR kinases

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Neuropharmacology

The piperidine structure in the compound suggests potential neuropharmacological applications. Compounds with similar frameworks have been evaluated for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This may lead to developments in treatments for neurological disorders such as schizophrenia and depression .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • A study published in Molecular Pharmacology demonstrated that isoxazole derivatives could effectively inhibit cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Another study highlighted the neuroprotective effects of piperidine-based compounds, indicating their potential as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter release and receptor activity .

Chemical Reactions Analysis

Reactivity of the Isoxazole Ring

The 5-methylisoxazole moiety participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeConditions/ReagentsObserved Outcome/MechanismSource
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂, FeCl₃)Substitution at C4 (activated by electron-withdrawing carboxamide group)
Ring-Opening Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH)Cleavage to β-ketoamide derivatives

Quantum chemical studies indicate steric hindrance from the 3-(2-chlorophenyl) group directs reactivity toward the C4 position of the isoxazole .

Carboxamide Group Transformations

The –CONH– bridge undergoes hydrolysis and nucleophilic attacks:

Reaction TypeConditions/ReagentsProducts/NotesSource
Acid-Catalyzed Hydrolysis 6M HCl, reflux4-Carboxylic acid + piperidinylmethylamine
Base-Promoted Saponification KOH/EtOH, 80°CCarboxylate salt + amine intermediate

The carboxamide’s stability under physiological pH (~7.4) makes it pharmacologically relevant .

Chlorophenyl Group Reactivity

The 2-chlorophenyl substituent participates in cross-coupling and substitution reactions:

Reaction TypeConditions/ReagentsOutcomeSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives (e.g., 2-biphenyl)
Nucleophilic Aromatic Substitution NaN₃, DMF, 100°CAzide substitution at para-position

Steric hindrance from the ortho-chlorine limits substitution at the C2 position .

Piperidine Carbamoyl Modifications

The piperidine-bound carbamoyl group shows selective reactivity:

Reaction TypeConditions/ReagentsOutcomeSource
Reductive Alkylation HCHO, NaBH₃CN, MeOHN-Methylation of the piperidine nitrogen
Acylation AcCl, pyridineAcetylated carbamate formation

The 2-methoxyphenyl group enhances carbamate stability against hydrolysis .

Pharmacological Degradation Pathways

Under simulated metabolic conditions (pH 7.4, 37°C):

  • Oxidative Demethylation : CYP450 enzymes convert the 5-methylisoxazole to a hydroxymethyl intermediate .

  • Amide Bond Cleavage : Esterases hydrolyze the carboxamide, releasing bioactive fragments.

Key Mechanistic Insights

  • Steric Effects : Bulk substituents (e.g., 2-chlorophenyl) dictate regioselectivity in electrophilic substitutions .

  • Electronic Effects : The electron-withdrawing carboxamide activates the isoxazole ring toward nucleophilic attack .

  • Solvent Influence : Polar aprotic solvents (DMF, THF) favor SNAr reactions at the chlorophenyl group .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, though precise control of reaction conditions is critical to avoid side reactions .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Structural Features Key Differences vs. Target Compound Potential Biological Implications References
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole core with dichlorophenyl and pyridylmethyl groups Pyrazole instead of isoxazole; additional chlorine atoms Increased lipophilicity; altered binding kinetics
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole core with acetylphenyl and methylphenyl substituents Triazole core; acetyl group Enhanced hydrogen bonding; metabolic stability

Analysis :

  • The isoxazole core in the target compound offers a balance of metabolic stability and electronic properties, distinguishing it from pyrazole () and triazole () analogs. Pyrazoles are often more rigid, while triazoles may improve solubility .

Substituent Variations on the Aromatic Rings

Compound Name Structural Features Key Differences vs. Target Compound Potential Biological Implications References
3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-1,2-oxazole-4-carboxamide 2-Chloro-6-fluorophenyl; 1-methylpiperidine Fluorine addition; simpler piperidine substitution Improved metabolic stability; reduced steric bulk
3-(2-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide Carbamothioyl linker instead of carbamoyl Thioamide group Altered electronic properties; enzyme resistance
3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide Pyridinyl substituent instead of piperidinylmethyl Pyridine vs. piperidine; no methoxyphenyl group Enhanced solubility; distinct target interactions

Analysis :

  • The 2-chloro-6-fluorophenyl group in ’s compound may enhance metabolic stability due to fluorine’s electronegativity, whereas the target compound’s 2-chlorophenyl group prioritizes hydrophobic interactions .
  • The carbamothioyl group in ’s analog could confer resistance to enzymatic degradation compared to the carbamoyl linker in the target compound .

Piperidine/Piperazine Modifications

Compound Name Structural Features Key Differences vs. Target Compound Potential Biological Implications References
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carboxamide Piperazine core; trifluoromethylpyridine substituent Piperazine instead of piperidine; trifluoromethyl group Enhanced electron-withdrawing effects; rigidity
N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Piperidine linked to pyrazine carboxamide; isopropoxy group Pyrazine core; isopropoxy substituent Altered binding pocket interactions

Analysis :

  • The piperidine ring in the target compound, functionalized with a 2-methoxyphenylcarbamoyl group, provides a unique spatial arrangement for target binding compared to piperazine () or pyrazine-linked analogs () .

Research Findings and Implications

  • Metabolic Stability : Fluorinated analogs () and thioamide-containing compounds () may exhibit superior metabolic stability compared to the target compound, though at the cost of altered electronic profiles .
  • Solubility: The 2-methoxyphenyl group in the target compound likely improves aqueous solubility over non-polar substituents (e.g., ’s dichlorophenyl groups) .
  • Target Selectivity : The piperidinylmethyl-carbamoyl linker in the target compound may enable better conformational flexibility for binding to enzymes like phosphopantetheinyl transferases, as seen in structurally related inhibitors () .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step processes, typically starting with the formation of a 1,5-diarylpyrazole or isoxazole core. A critical step is the condensation of intermediates such as substituted anilines with isocyanides or activated carbonyl groups. For example:

  • Step 1: Preparation of the piperidine-carbamoyl intermediate via coupling of 2-methoxyphenyl isocyanide with a piperidin-4-ylmethyl amine derivative .
  • Step 2: Assembly of the isoxazole ring through cyclization of chlorophenyl-substituted precursors under acidic or basic conditions .
  • Step 3: Final carboxamide linkage using coupling agents like EDCI/HOBt or DCC .

Key Challenges:

  • Purification of intermediates with polar functional groups (e.g., carbamoyl, isoxazole) often requires column chromatography or recrystallization.
  • Steric hindrance at the piperidine-methyl junction may necessitate optimized reaction temperatures (e.g., 60–80°C) .

Basic: How is the structural identity of the compound confirmed?

Methodological Answer:
Structural validation relies on spectroscopic and computational techniques:

  • NMR (¹H/¹³C): Assign peaks for the 2-chlorophenyl (δ ~7.3–7.5 ppm), piperidin-4-ylmethyl (δ ~2.5–3.5 ppm), and isoxazole (δ ~6.2 ppm) moieties .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the carbamoyl and chlorophenyl groups .
  • InChI/SMILES Validation: Cross-check computed descriptors (e.g., InChI=1S/C24H23ClN4O4) against experimental data .

Advanced: What strategies optimize reaction yields in multi-step synthesis?

Methodological Answer:
Yield optimization employs Design of Experiments (DoE) and flow chemistry :

  • DoE: Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, optimize the carbamoyl coupling step by varying DMF/H2O ratios .
  • Flow Chemistry: Continuous-flow reactors enhance reproducibility in cyclization steps (e.g., isoxazole formation) by precise control of residence time and mixing .
  • Microwave-Assisted Synthesis: Accelerate slow steps (e.g., piperidine functionalization) with reduced side-product formation .

Data Contradiction Note:
Conflicting reports on solvent efficacy (DMF vs. THF) for carbamoyl coupling suggest solvent polarity must be tailored to substituent electronics .

Advanced: How do structural modifications affect biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:

  • Chlorophenyl Position: 2-chloro substitution enhances receptor binding affinity compared to 3-/4-chloro analogs, likely due to steric and electronic effects .
  • Piperidine Substituents: N-carbamoyl groups with 2-methoxyphenyl improve metabolic stability but reduce solubility—balance via PEGylation or prodrug strategies .
  • Isoxazole Methyl Group: 5-Methyl substitution increases lipophilicity (logP ~3.5), correlating with improved blood-brain barrier penetration in CNS-targeted studies .

Experimental Design:

  • Compare IC50 values of analogs in enzyme inhibition assays (e.g., kinase panels).
  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

Advanced: What in vitro assays assess its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition: Dose-response curves against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
  • Cytotoxicity (MTT Assay): Test IC50 in cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure .
  • Solubility/Permeability:
    • PAMPA: Measure passive diffusion for BBB penetration potential.
    • Thermodynamic Solubility: Use shake-flask method in PBS (pH 7.4) .

Data Interpretation Tip:
Contradictory cytotoxicity results (e.g., high potency in HCT-116 vs. low in HepG2) may reflect differential expression of target proteins .

Advanced: How to resolve contradictory data in solubility or stability studies?

Methodological Answer:

  • For Aqueous Solubility:
    • pH Adjustment: Test solubility at pH 2.0 (simulated gastric fluid) and 6.5 (intestinal) to identify pH-dependent precipitation .
    • Co-solvency: Screen cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Poloxamer 407) for stabilization .
  • For Stability:
    • Forced Degradation (ICH Q1A): Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to CB1/CB2 receptors using GROMACS, focusing on piperidine-carbamoyl interactions with transmembrane helices .
  • QSAR Modeling: Train models with descriptors like ClogP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Prediction: Use SwissADME or ADMETlab to estimate toxicity risks (e.g., hERG inhibition) .

Advanced: What non-medicinal applications are plausible?

Methodological Answer:

  • Agrochemicals: Test herbicidal activity via Arabidopsis seedling assays, targeting acetolactate synthase (ALS) inhibition .
  • Material Science:
    • Thermal Stability (TGA): Decomposition onset >250°C supports use in high-temperature polymers .
    • Coordination Chemistry: Screen metal complexes (e.g., Cu²⁺) for catalytic or photoluminescent properties .

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